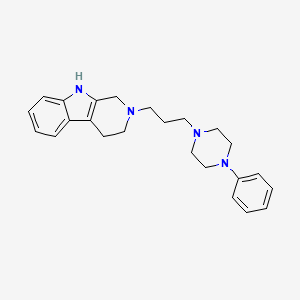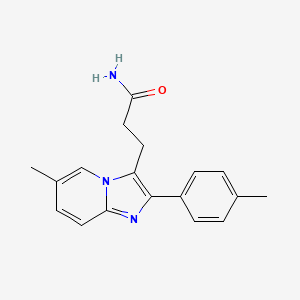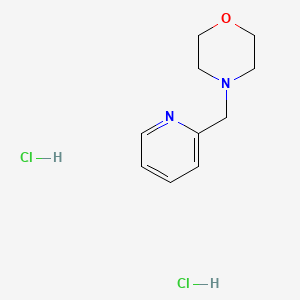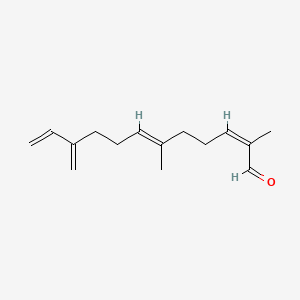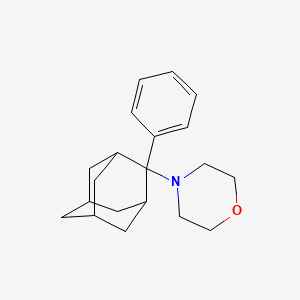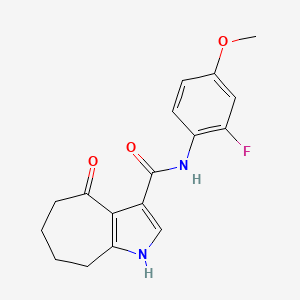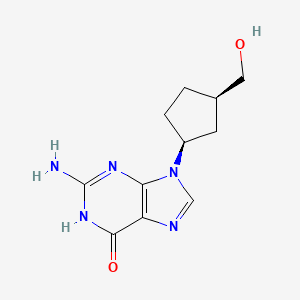
2,3,4-Tri-O-methyl-beta-D-xylopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-methyl-beta-D-xylopyranose is a methylated derivative of D-xylose, a monosaccharide commonly found in nature. This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 4th carbon atoms of the xylopyranose ring. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-methyl-beta-D-xylopyranose typically involves the methylation of D-xylose. One common method includes the use of methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the xylopyranose ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-methyl-beta-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted xylopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Tri-O-methyl-beta-D-xylopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-methyl-beta-D-xylopyranose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for various enzymes involved in carbohydrate metabolism. The methoxy groups may influence the compound’s binding affinity and specificity towards these enzymes, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tri-O-methyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-methyl-D-xylose
- 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose
Uniqueness
2,3,4-Tri-O-methyl-beta-D-xylopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles with enzymes and other biomolecules .
Properties
CAS No. |
54192-87-9 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 |
InChI Key |
AIVDIFJVLZSYIK-ULAWRXDQSA-N |
Isomeric SMILES |
CO[C@@H]1CO[C@H]([C@@H]([C@H]1OC)OC)O |
Canonical SMILES |
COC1COC(C(C1OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


